molecular formula C25H42N2O7 B13731616 cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid CAS No. 329323-35-5

cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid

Cat. No.: B13731616
CAS No.: 329323-35-5
M. Wt: 482.6 g/mol
InChI Key: QQCNSHUTPPXBHF-RSAXXLAASA-N
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Description

Cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid is a complex organic compound that features a cyclohexanamine group and a propanoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid typically involves multiple steps:

    Formation of the cyclohexanamine group: This can be achieved through the reduction of cyclohexanone using reagents like lithium aluminum hydride (LiAlH4).

    Introduction of the propanoic acid derivative: This step may involve the esterification of 3,5-dimethoxyphenylpropanoic acid with an appropriate alcohol under acidic conditions.

    Coupling reactions: The final step involves coupling the cyclohexanamine group with the propanoic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexanamine group, using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can occur at the propanoic acid derivative, using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups, using nucleophiles like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclohexanamine group may yield cyclohexanone derivatives, while reduction of the propanoic acid derivative may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the field of neuropharmacology.

    Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine derivatives: Compounds like cyclohexylamine and cyclohexanone.

    Propanoic acid derivatives: Compounds like ibuprofen and naproxen.

Uniqueness

The uniqueness of cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid lies in its specific structural features, such as the presence of both cyclohexanamine and propanoic acid moieties, which may confer unique biological and chemical properties.

Properties

CAS No.

329323-35-5

Molecular Formula

C25H42N2O7

Molecular Weight

482.6 g/mol

IUPAC Name

cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid

InChI

InChI=1S/C19H29NO7.C6H13N/c1-18(2,3)26-11-15(16(21)22)20-17(23)27-19(4,5)12-8-13(24-6)10-14(9-12)25-7;7-6-4-2-1-3-5-6/h8-10,15H,11H2,1-7H3,(H,20,23)(H,21,22);6H,1-5,7H2/t15-;/m0./s1

InChI Key

QQCNSHUTPPXBHF-RSAXXLAASA-N

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N

Origin of Product

United States

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